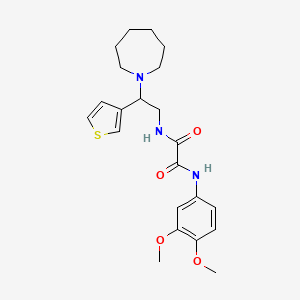
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide, also known as AZD8055, is a novel small molecule inhibitor of the mammalian target of rapamycin (mTOR). It was developed by AstraZeneca and has shown promising results in preclinical studies as a potential anticancer agent.
Mechanism of Action
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide inhibits the activity of mTOR, a protein kinase that plays a critical role in regulating cell growth and proliferation. By blocking mTOR signaling, N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide induces cell cycle arrest and apoptosis in cancer cells. In addition, N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence.
Biochemical and Physiological Effects:
In addition to its antitumor activity, N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide has been shown to have other biochemical and physiological effects. It has been shown to improve glucose homeostasis and insulin sensitivity in preclinical models of type 2 diabetes. N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide is its potency and specificity as an mTOR inhibitor. It has been shown to be more effective than other mTOR inhibitors, such as rapamycin, in preclinical models of cancer. However, one limitation of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide is its poor solubility, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the development of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide. One area of research is the identification of biomarkers that can predict response to N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide in cancer patients. Another area of research is the development of novel formulations of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide that improve its solubility and pharmacokinetic properties. Finally, there is potential for the combination of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide with other anticancer agents to improve its efficacy and overcome drug resistance.
Synthesis Methods
The synthesis of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide involves several steps, starting with the reaction of 3,4-dimethoxybenzaldehyde with 2-aminobenzonitrile to form 3,4-dimethoxyphenyl-2-aminobenzonitrile. This compound is then reacted with 2-bromoethylthiophene to form N-(2-(thiophen-3-yl)ethyl)-3,4-dimethoxyphenyl-2-aminobenzonitrile. The final step involves the reaction of this compound with oxalyl chloride and azepane to form N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide.
Scientific Research Applications
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide has been extensively studied in preclinical models of cancer, including breast, prostate, lung, and pancreatic cancer. It has shown potent antitumor activity both in vitro and in vivo, and has been shown to inhibit the growth of cancer cells by blocking the mTOR signaling pathway. N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-(3,4-dimethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-28-19-8-7-17(13-20(19)29-2)24-22(27)21(26)23-14-18(16-9-12-30-15-16)25-10-5-3-4-6-11-25/h7-9,12-13,15,18H,3-6,10-11,14H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOMZFVAXYUPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-Ethyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B2951725.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2951726.png)
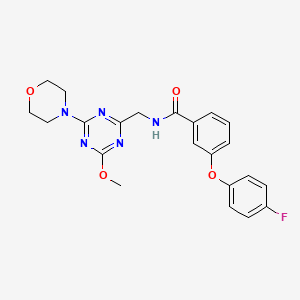
![(R)-methyl 5-(6-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B2951728.png)
![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2951729.png)
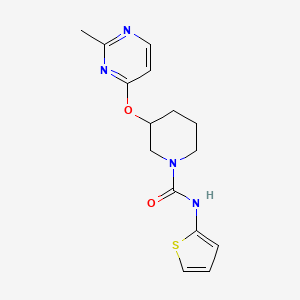
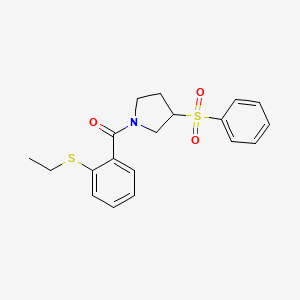
![2-oxo-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl N-methylcarbamate](/img/structure/B2951737.png)
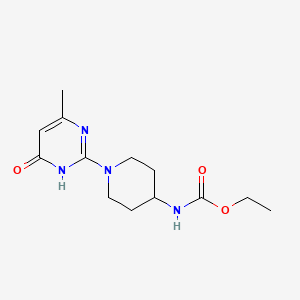

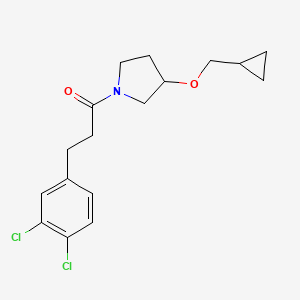
![N-(4-ethylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2951741.png)
![3-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2951742.png)
